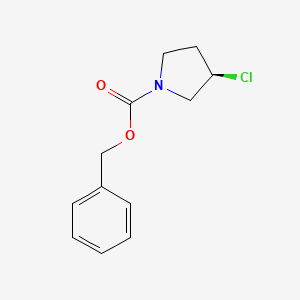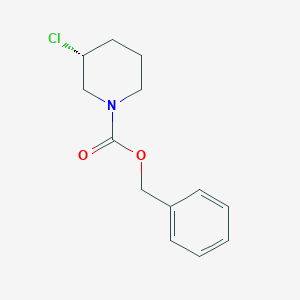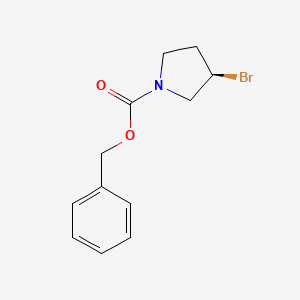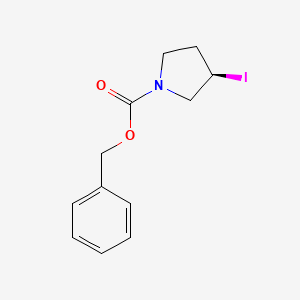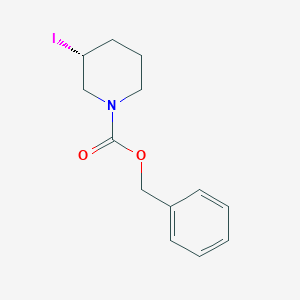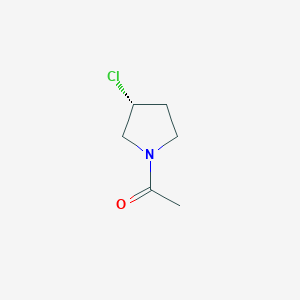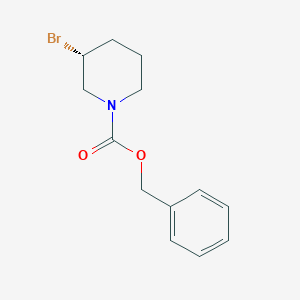
(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Bromo-piperidine-1-carboxylic acid benzyl ester is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to the third position of the piperidine ring, a carboxylic acid group at the first position, and a benzyl ester functional group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of piperidine derivatives, followed by esterification and resolution to obtain the desired ®-enantiomer. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The esterification step can be achieved using benzyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Bromo-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of chiral catalysts or resolving agents can enhance the enantioselectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-Bromo-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of piperidine-1-carboxylic acid benzyl alcohol.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
®-3-Bromo-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Bromo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-piperidine-1-carboxylic acid benzyl ester: Lacks the ®-configuration, resulting in different stereochemical properties.
3-Chloro-piperidine-1-carboxylic acid benzyl ester: Substitution of bromine with chlorine alters its reactivity and binding affinity.
3-Bromo-piperidine-1-carboxylic acid methyl ester: Replacement of the benzyl group with a methyl group affects its solubility and pharmacokinetics.
Uniqueness
®-3-Bromo-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. This enantiomeric form can exhibit different pharmacological effects compared to its (S)-counterpart or racemic mixture.
Properties
IUPAC Name |
benzyl (3R)-3-bromopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKTKWPZJHKAN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7986983.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7986997.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987001.png)
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide](/img/structure/B7987015.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7987020.png)

![[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7987024.png)
